molecular formula C11H18O2 B13595180 [1,1'-Bi(cyclopentane)]-1-carboxylic acid

[1,1'-Bi(cyclopentane)]-1-carboxylic acid

Cat. No.: B13595180
M. Wt: 182.26 g/mol
InChI Key: MJJOWAMTCHGWJP-UHFFFAOYSA-N
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Description

[1,1’-Bi(cyclopentane)]-1-carboxylic acid: is an organic compound that features a unique structure consisting of two cyclopentane rings connected by a single bond, with a carboxylic acid group attached to one of the cyclopentane rings

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for [1,1’-Bi(cyclopentane)]-1-carboxylic acid typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Lithium aluminum hydride.

    Catalysts: Various metal catalysts for carboxylation reactions.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Derivatives with different functional groups.

Mechanism of Action

The mechanism of action of [1,1’-Bi(cyclopentane)]-1-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group. This group can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness:

Conclusion

[1,1’-Bi(cyclopentane)]-1-carboxylic acid is a compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry and related fields.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1-cyclopentylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H18O2/c12-10(13)11(7-3-4-8-11)9-5-1-2-6-9/h9H,1-8H2,(H,12,13)

InChI Key

MJJOWAMTCHGWJP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2(CCCC2)C(=O)O

Origin of Product

United States

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